molecular formula C12H11FN2O3 B7548886 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid

1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid

Cat. No. B7548886
M. Wt: 250.23 g/mol
InChI Key: VJFMLUMFXRLENG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid, also known as TPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TPOP is a pyridazine derivative that has been synthesized through a number of different methods.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of neurotransmitter release. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has been shown to inhibit the activity of COX-2, which may contribute to its anti-inflammatory and analgesic effects. This compound has also been shown to modulate the release of neurotransmitters, such as dopamine and serotonin, which may contribute to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of COX-2 and reduce the production of prostaglandins. This compound has also been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In vivo studies have shown that this compound can reduce pain and inflammation in animal models. This compound has also been shown to have potential applications in the treatment of cancer and neurological disorders, although further research is needed to fully understand its effects.

Advantages and Limitations for Lab Experiments

One advantage of 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid is its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound is also relatively easy to synthesize and has been reported to yield high purity. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are a number of future directions for research on 1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid. In medicinal chemistry, further research is needed to fully understand the potential applications of this compound in the treatment of cancer and neurological disorders. In material science, further research is needed to explore the potential use of this compound in the development of organic light-emitting diodes and organic solar cells. In catalysis, further research is needed to explore the potential applications of this compound as a catalyst for the synthesis of various organic compounds. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid can be synthesized through a number of different methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction of the resulting product with hydrazine hydrate. Another method involves the reaction of 4-fluorobenzaldehyde with 2,3-dihydrofuran, followed by the reaction of the resulting product with hydrazine hydrate. Both methods have been reported to yield high purity this compound.

Scientific Research Applications

1,4,5,6-Tetrahydro-6-oxo-3-(4-fluorophenyl)pyridazine-1-acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic effects, as well as potential applications in the treatment of cancer and neurological disorders. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes and organic solar cells. In catalysis, this compound has been shown to be an effective catalyst for the synthesis of various organic compounds.

properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-4H,5-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFMLUMFXRLENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=C(C=C2)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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